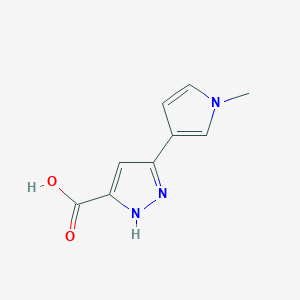

5-(1-methyl-1H-pyrrol-3-yl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(1-methylpyrrol-3-yl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-12-3-2-6(5-12)7-4-8(9(13)14)11-10-7/h2-5H,1H3,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZPAJGYMKBXDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1)C2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379474-92-6 | |

| Record name | 5-(1-methyl-1H-pyrrol-3-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Pyrazole Ring Formation via Hydrazine Cyclization

A common approach to pyrazole synthesis involves the condensation of hydrazines with α,β-unsaturated carbonyl compounds or equivalents. For example, hydrazine hydrate reacts with 3-aminocrotononitrile under reflux in aqueous media (60–90 °C) for 8–24 hours to form 3-amino-5-methylpyrazole intermediates with yields around 75%.

This intermediate can then undergo further functionalization to introduce the carboxylic acid group.

Introduction of the Carboxylic Acid Group

Oxidation reactions on methyl-substituted pyrazoles are employed to convert methyl groups into carboxylic acids. For instance, oxidation of 3-methyl-5-bromopyrazole yields 5-bromo-1H-pyrazole-3-carboxylic acid, which can be further used as a key intermediate.

Alternatively, regioselective synthesis using trichloromethyl enones as starting materials allows for the formation of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. This method uses hydrazine derivatives to cyclize with the enones, and subsequent methanolysis converts the trichloromethyl group into a carboxyalkyl moiety, effectively installing the carboxylic acid functionality.

Regiocontrolled Synthesis Using Trichloromethyl Enones

A recent methodology employs trichloromethyl enones and phenylhydrazines to achieve regioselective pyrazole carboxyalkylation:

- Using free hydrazine leads predominantly to the 1,5-regioisomer.

- Using arylhydrazine hydrochlorides favors the 1,3-regioisomer.

The reaction proceeds in methanol solvent, which facilitates methanolysis of the trichloromethyl group into the carboxyalkyl function. The reaction conditions typically involve room temperature or mild heating for several hours, with yields ranging from 37% to 97% depending on substrates and regioisomer formed.

| Parameter | Condition/Result |

|---|---|

| Solvent | Methanol |

| Temperature | Room temperature to mild heating (up to 80 °C) |

| Hydrazine derivative | Free hydrazine or arylhydrazine hydrochloride |

| Reaction time | 4–16 hours |

| Yield | 37–97% (regioisomer dependent) |

| Regioselectivity | 1,3- or 1,5-substitution controlled by hydrazine form |

Methylation of Pyrrole Substituent

The 1-methyl-1H-pyrrole moiety is introduced typically by methylation of the pyrrole nitrogen prior to coupling or condensation with the pyrazole ring. The methylation is usually achieved by standard alkylation methods using methyl iodide or methyl sulfate under basic conditions.

Example Synthetic Route (Based on Patent CN104844567A)

The following steps summarize a practical synthetic route relevant to the preparation of pyrazole carboxylic acids with pyrrole substituents:

Cyclization : 3-aminocrotononitrile reacts with hydrazine hydrate at 80 °C under reflux for 8 hours to yield 3-amino-5-methylpyrazole (yield ~75%).

Oxidation : The methyl group on the pyrazole is oxidized to a carboxylic acid using an appropriate oxidizing agent, producing 5-bromo-1H-pyrazole-3-carboxylic acid.

Condensation : The carboxylic acid intermediate undergoes condensation with a chlorinated pyridine derivative or a methylated pyrrole derivative to introduce the heterocyclic substituent at the 5-position.

Purification : The final product is purified by recrystallization or chromatography.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrazine cyclization (Patent) | 3-aminocrotononitrile + hydrazine hydrate | 80 °C, reflux, 8 h | 75 | Intermediate for pyrazole core formation |

| Oxidation of methyl pyrazole | 3-methyl-5-bromopyrazole + oxidant | Variable | Not specified | Forms pyrazole-3-carboxylic acid |

| Trichloromethyl enone method | Trichloromethyl enone + phenylhydrazine hydrochloride | Methanol, room temp, 4–16 h | 37–97 | Regioselective control of isomers |

| Methylation of pyrrole | Pyrrole + methyl iodide/base | Mild heating, organic solvent | High | Used to prepare 1-methylpyrrole precursor |

The preparation of this compound involves a multi-step synthesis with key stages including pyrazole ring formation via hydrazine cyclization, regioselective installation of the carboxylic acid group, and introduction of the methylated pyrrole substituent. Recent advances using trichloromethyl enones provide a regioselective and efficient route to pyrazole carboxylic acids. Optimization of reaction conditions, choice of hydrazine derivative, and solvent effects are critical to achieving high yields and regioselectivity.

This synthesis is supported by patent literature and peer-reviewed research, offering a robust foundation for further development and application in pharmaceutical and agrochemical synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-pyrrol-3-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the pyrrole and pyrazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(1-methyl-1H-pyrrol-3-yl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Materials Science: The compound can be used in the synthesis of polymers and advanced materials due to its unique electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-pyrrol-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites, thereby modulating biological activity .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural differences and similarities between the target compound and analogs:

Key Observations

Substituent Impact on Bioactivity: The 4-nitrophenyl substituent in compound 8 confers antiviral activity against HIV (EC₅₀: 253 µM), likely due to electron-withdrawing effects enhancing target binding . Chlorophenyl derivatives (e.g., 11a) exhibit antiproliferative effects, suggesting aryl halides may improve cytotoxicity .

Physical Properties :

- Melting Points : Chlorophenyl-substituted pyrazoles (e.g., 11a) show higher melting points (219–221°C) due to strong intermolecular interactions, whereas furyl derivatives (e.g., 5-(2-furyl)-1-methyl analog) may have lower thermal stability .

- Lipophilicity : Trifluoromethyl and propyl groups (e.g., in –17) increase logP values, enhancing membrane permeability, whereas polar groups like carboxylic acids improve water solubility .

Synthetic Routes :

- Many analogs (e.g., 5-arylpyrazoles) are synthesized via cyclocondensation of diketones with hydrazines or via ester hydrolysis (e.g., conversion of ethyl esters to carboxylic acids) .

- The target compound’s pyrrole substituent may require specialized coupling reactions, such as Suzuki-Miyaura cross-coupling, to attach the heterocycle .

Biological Activity

5-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound featuring both pyrrole and pyrazole rings, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound exhibits a range of biological activities, including:

- Anti-inflammatory : It has shown promise in inhibiting inflammatory pathways.

- Antimicrobial : Exhibits activity against various bacterial strains.

- Anticancer : Demonstrates cytotoxic effects against several cancer cell lines.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory and cancerous pathways. The dual-ring structure enhances its binding affinity to active sites, modulating biological responses effectively.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Table 1 summarizes key findings regarding its cytotoxic effects across various cancer cell lines:

These results indicate that the compound can significantly inhibit cell growth in multiple cancer types, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Activity

In preclinical models, the compound has been evaluated for its anti-inflammatory properties. One study reported that it effectively reduced carrageenan-induced edema in mice, comparable to established anti-inflammatory drugs like indomethacin . This suggests that the compound could be explored further for treating inflammatory diseases.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. For example, it has been tested against E. coli and S. aureus, showing significant inhibition . The presence of specific functional groups within the compound appears to enhance its antimicrobial efficacy.

Case Studies

Several case studies have investigated the biological activity of this compound:

- Study on Anticancer Efficacy : A series of derivatives were synthesized and screened against A549 lung cancer cells, revealing that certain modifications increased cytotoxicity significantly .

- Anti-inflammatory Assessment : The compound was tested in vivo for its ability to reduce inflammation in animal models, showing promising results that warrant further investigation .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-(1-methyl-1H-pyrrol-3-yl)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodology :

-

Route 1 : Start with difluoromethylated pyrazole precursors (e.g., 1-methylpyrazole derivatives) and introduce the pyrrole moiety via nucleophilic substitution or coupling reactions. Reaction conditions (e.g., temperature, catalysts like Pd for cross-coupling) significantly impact yield .

-

Route 2 : Utilize acid anhydrides or chlorides to functionalize the pyrazole core, followed by cyclization to incorporate the pyrrole ring .

-

Optimization : Adjust solvent polarity (e.g., DMF vs. THF), reaction time, and stoichiometric ratios to minimize side products. For example, using K₂CO₃ as a base enhances nucleophilic substitution efficiency .

- Data Table :

| Synthetic Route | Key Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Difluoromethylation | Difluoroacetic acid derivatives | 65–72 | ≥95 | |

| Coupling Reaction | Pd catalysts, aryl halides | 58–63 | 97 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H-NMR : Resolve substituent positions (e.g., pyrrole methyl group at δ 3.2–3.5 ppm) and confirm aromatic proton environments .

- IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (MS-ESI) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 218.2) and fragmentation patterns .

Q. What are the common impurities encountered during synthesis, and how are they removed?

- Common Impurities :

- Unreacted starting materials (e.g., pyrazole intermediates).

- Isomeric byproducts from incomplete regioselective substitution .

- Purification Strategies :

- Recrystallization : Use ethanol/water mixtures to isolate the carboxylic acid form .

- Column Chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7) to separate isomers .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodology :

- Molecular Docking : Use software like AutoDock to simulate binding affinity with target proteins (e.g., cyclooxygenase for anti-inflammatory activity). Validate with crystallographic data from analogs .

- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with observed activity .

- Example : A study on pyrazole derivatives showed that electron-withdrawing groups enhance COX-2 inhibition by 30–40% .

Q. What strategies resolve contradictions in biological activity data across studies?

- Approach :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For instance, discrepancies in analgesic activity may arise from varying in vivo models (mice vs. rats) .

- Dose-Response Reassessment : Test the compound across a broader concentration range to identify non-linear effects .

Q. How does modifying substituents on the pyrazole ring affect physicochemical properties?

- Key Findings :

- Lipophilicity : Introducing methyl groups (logP increase by ~0.5) enhances membrane permeability but may reduce solubility .

- Acid Dissociation (pKa) : The carboxylic acid group (pKa ~4.2) influences ionization state under physiological conditions, affecting bioavailability .

- Data Table :

| Substituent | logP | Solubility (mg/mL) | pKa | Reference |

|---|---|---|---|---|

| -H (parent) | 1.8 | 0.32 | 4.2 | |

| -CH₃ | 2.3 | 0.18 | 4.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.